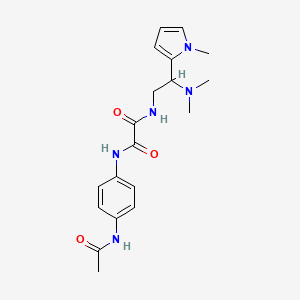

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

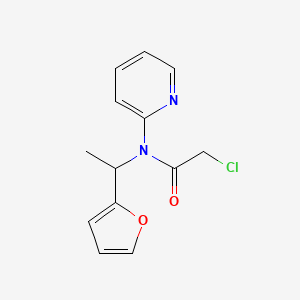

“Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate” is a complex organic compound. It is related to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of such compounds often involves a series of reactions, including cyclocondensation and cyclization . For instance, the reaction mechanism might include the formation of an intermediate compound from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, a thiazole ring, and a methoxyphenyl group . The exact structure would need to be confirmed through techniques such as mass spectra, NMR, and X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve nucleophilic attacks at various sites on the precursor molecules . The reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial Activity : Research has shown that derivatives of 1,2,4-triazol-3-one, related to the compound , exhibit antimicrobial activity. These compounds were synthesized through a series of reactions involving Mannich bases and evaluated for their effectiveness against various microorganisms, revealing good activity in comparison to standard treatments (Fandaklı et al., 2012).

Hybrid Molecules with Antimicrobial and Other Activities : Another study focused on the microwave-assisted synthesis of ethyl piperazine-1-carboxylate derivatives, incorporating various nucleus types. These compounds were then screened for antimicrobial, antilipase, and antiurease activities. Certain derivatives showed good to moderate antimicrobial activity, along with specific compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

Antifungal and Mycobacterium tuberculosis Inhibition : A series of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, demonstrating significant inhibitory activity. This highlights the compound's relevance in developing treatments for tuberculosis and related bacterial infections (Reddy et al., 2014).

Enzyme Inhibition for Therapeutic Applications : Further research into 1,2,4-triazole derivatives containing a piperazine nucleus explored their potential as inhibitors for enzymes like urease and α-glucosidase, showcasing their role in addressing conditions related to enzyme dysfunction. These studies utilized green chemistry techniques, emphasizing the environmental benefits of such methodologies (Mermer et al., 2018).

Orientations Futures

Triazole-pyrimidine hybrids, such as the compound , have shown promising neuroprotective and anti-inflammatory properties . Future research could focus on further exploring these properties and developing these compounds as potential therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

IUPAC Name |

ethyl 4-[2-[2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S2/c1-4-31-22(29)26-11-9-25(10-12-26)19(28)14-32-13-18(27)23-21-24-20(15(2)33-21)16-5-7-17(30-3)8-6-16/h5-8H,4,9-14H2,1-3H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPHKMUGQKODRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)

![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)

![2-[(2,5-dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2745592.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)

![3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2745597.png)